molecular formula C15H20N4O2S B7737124 2-[(5-cyano-4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide

2-[(5-cyano-4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide

Cat. No.: B7737124
M. Wt: 320.4 g/mol
InChI Key: BYSTXXSLKGFBKQ-UHFFFAOYSA-N
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Description

2-[(5-cyano-4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a cyano group, a propyl group, and a sulfanyl group, as well as an acetamide moiety attached to a cyclopentyl group

Preparation Methods

The synthesis of 2-[(5-cyano-4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

2-[(5-cyano-4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-[(5-cyano-4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or catalysts.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a tool for probing cellular processes.

Mechanism of Action

The mechanism of action of 2-[(5-cyano-4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 2-[(5-cyano-4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide include other pyrimidine derivatives with similar substituents. Some examples are:

    2-[(5-cyano-4-oxo-6-methyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide: Similar structure but with a methyl group instead of a propyl group.

    2-[(5-cyano-4-oxo-6-ethyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide: Similar structure but with an ethyl group instead of a propyl group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(5-cyano-4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-2-5-12-11(8-16)14(21)19-15(18-12)22-9-13(20)17-10-6-3-4-7-10/h10H,2-7,9H2,1H3,(H,17,20)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSTXXSLKGFBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N=C(N1)SCC(=O)NC2CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(C(=O)N=C(N1)SCC(=O)NC2CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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